2-CYANO-N-{[(3,4-DICHLOROPHENYL)CARBAMOTHIOYL]AMINO}ACETAMIDE
Overview
Description
iKIX1 is a small molecule inhibitor that targets the interaction between the pleiotropic drug resistance transcription factor (Pdr1) and the mediator subunit CgGal11A in the fungal pathogen Candida glabrata . This compound has shown promise in re-sensitizing drug-resistant Candida glabrata to azole antifungals, making it a potential therapeutic agent against multidrug-resistant fungal infections .
Mechanism of Action
Target of Action
iKIX1 is an antifungal agent that primarily targets the interaction between the KIX domain of the mediator subunit CgGal11A and the activation domain of CgPdr1 . These targets play a crucial role in the multidrug resistance pathway in Saccharomyces cerevisiae and the clinically important human pathogen Candida glabrata .
Mode of Action
iKIX1 inhibits the interaction between the KIX domain of the mediator subunit CgGal11A and the activation domain of CgPdr1 . The IC50 and Ki values for this interaction are 190.2 μM and 18 μM, respectively . This inhibition prevents the docking of Pdr1 to Gal11A, thereby disrupting the subsequent expression of drug resistance genes .
Biochemical Pathways
The primary biochemical pathway affected by iKIX1 is the multidrug resistance pathway. By inhibiting the interaction between CgGal11A and CgPdr1, iKIX1 disrupts the transcriptional activation pathway that is key to C. glabrata multidrug resistance . This disruption leads to a decrease in the expression of Pdr1-regulated genes, such as those encoding drug efflux pumps .
Pharmacokinetics
It is known that ikix1 can inhibit cell growth in a concentration-dependent manner in the presence of 5 µm ketoconazole (ket) in hepg2 cells
Result of Action
The primary result of iKIX1’s action is the resensitization of drug-resistant C. glabrata to azole antifungals . In azole-resistant C. glabrata strains with gain-of-function PDR1 point mutations, iKIX1 treatment reduces azole-induced transcription of Pdr1 target genes, significantly decreases maximum drug efflux rates, and restores azole sensitivity .
Action Environment
The environment in which iKIX1 acts can significantly influence its efficacy and stability. For instance, in vivo studies have shown that co-treatment with fluconazole and iKIX1 significantly improves survival of moth larvae and reduces disease burdens in mouse models of fungal infection relative to treatment with vehicle or either drug alone . .
Biochemical Analysis
Biochemical Properties
iKIX1 interacts with the Cg Gal11A KIX domain and the Cg Pdr1 activation domain . The IC50 and Ki values for this interaction are 190.2 μM and 18 μM, respectively . This interaction is crucial for the function of iKIX1 as it inhibits Pdr1-dependent gene activation .
Cellular Effects
iKIX1 has been shown to have significant effects on various types of cells. In HepG2 cells, iKIX1 inhibits cell growth in a concentration-dependent manner in the presence of 5 µM Ketoconazole . It also reduces ketoconazole-induced CgPdr1 up-regulation in a durable and concentration-dependent manner .
Molecular Mechanism
The molecular mechanism of iKIX1 involves the inhibition of the interaction between the KIX domain of the mediator subunit CgGal11A and the activation domain of CgPdr1 . This inhibition leads to the suppression of Pdr1-dependent gene activation, which in turn resensitizes drug-resistant C. glabrata to azole antifungals .
Temporal Effects in Laboratory Settings
The effects of iKIX1 over time in laboratory settings have been observed in various studies. It has been shown that iKIX1 combines with azole to strongly blunt the expression of many azole-activated and Pdr1-dependent genes in both S. cerevisiae and C. glabrata .
Dosage Effects in Animal Models
In animal models, iKIX1 has been shown to inhibit Pdr1-dependent gene activation and re-sensitize drug-resistant C. glabrata to effective azole antifungal concentrations . The specific effects of different dosages of iKIX1 in animal models are not mentioned in the available literature.
Metabolic Pathways
The specific metabolic pathways that iKIX1 is involved in are not clearly mentioned in the available literature. It is known that iKIX1 plays a role in the multidrug resistance pathway by interacting with the Cg Gal11A KIX domain and the Cg Pdr1 activation domain .
Preparation Methods
The synthesis of iKIX1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers . it is known that iKIX1 is available in various quantities and purities for research purposes .
Chemical Reactions Analysis
iKIX1 primarily undergoes interactions with biological molecules rather than traditional chemical reactions like oxidation or reduction. It inhibits the interaction between the KIX domain of the mediator subunit CgGal11A and the activation domain of Pdr1 . The compound has an inhibitory concentration (IC50) of 190.2 micromolar for this interaction . In vitro studies have shown that iKIX1 can inhibit the upregulation of luciferase activity induced by ketoconazole in a dose-responsive manner .
Scientific Research Applications
iKIX1 has several scientific research applications, particularly in the study of multidrug resistance and fungal infections. It has been used to re-sensitize drug-resistant Candida glabrata to azole antifungals in vitro and in animal models . This compound has also been employed in high-throughput screening assays to identify potential inhibitors of protein-protein interactions involved in drug resistance . Additionally, iKIX1 has been used in chromatin immunoprecipitation assays to study the recruitment of mediator subunits to target gene promoters .
Comparison with Similar Compounds
iKIX1 is unique in its ability to target the interaction between the KIX domain of the mediator subunit CgGal11A and the activation domain of Pdr1 . Similar compounds that target protein-protein interactions involved in drug resistance include azido-PEG5-succinimidyl carbonate and L-homopropargylglycine . iKIX1 stands out due to its specific inhibition of the Pdr1-CgGal11A interaction and its effectiveness in re-sensitizing drug-resistant Candida glabrata to azole antifungals .
Properties
IUPAC Name |
1-[(2-cyanoacetyl)amino]-3-(3,4-dichlorophenyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N4OS/c11-7-2-1-6(5-8(7)12)14-10(18)16-15-9(17)3-4-13/h1-2,5H,3H2,(H,15,17)(H2,14,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQJVBSDCOCZFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)NNC(=O)CC#N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.